

# Opevesostat (MK-5684): A Technical Guide to its Discovery and Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Opevesostat

Cat. No.: B10861692

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Opevesostat** (also known as MK-5684 and ODM-208) is a first-in-class, orally bioavailable, non-steroidal, and selective inhibitor of the cytochrome P450 11A1 (CYP11A1) enzyme.<sup>[1][2][3]</sup> <sup>[4]</sup> Discovered by Orion Corporation and now under exclusive global development by Merck & Co., Inc.<sup>[1][5]</sup>, **Opevesostat** represents a novel approach in oncology, particularly for the treatment of hormone-dependent cancers such as metastatic castration-resistant prostate cancer (mCRPC).<sup>[1][3][6]</sup> By targeting the first and rate-limiting step in steroid biosynthesis, **Opevesostat** potently suppresses the production of all steroid hormones and their precursors that can activate the androgen receptor (AR) signaling pathway.<sup>[4][5]</sup> This comprehensive technical guide details the discovery, mechanism of action, preclinical data, and clinical development of **Opevesostat**, providing researchers and drug development professionals with an in-depth understanding of this investigational therapeutic agent.

## Introduction: The Rationale for CYP11A1 Inhibition

In hormone-dependent cancers like prostate cancer, the androgen receptor (AR) is a key driver of tumor growth and progression.<sup>[7]</sup> While androgen deprivation therapies (ADTs) are a cornerstone of treatment, many tumors eventually develop resistance, leading to castration-resistant prostate cancer (CRPC).<sup>[5]</sup> One of the key mechanisms of resistance is the continued activation of the AR through various steroid hormones.<sup>[7]</sup> Even in a castrate environment, tumors can synthesize their own androgens or utilize adrenal androgens.

CYP11A1, also known as the cholesterol side-chain cleavage enzyme, is a mitochondrial enzyme that catalyzes the conversion of cholesterol to pregnenolone.<sup>[3][8]</sup> This is the initial and rate-limiting step for the biosynthesis of all steroid hormones, including androgens, estrogens, glucocorticoids, and mineralocorticoids.<sup>[4][8]</sup> By inhibiting CYP11A1, **Opevesostat** aims to achieve a more complete and upstream blockade of steroidogenesis compared to existing therapies that target downstream enzymes like CYP17A1 (e.g., abiraterone).<sup>[8]</sup> This approach is hypothesized to be effective even in tumors that have developed resistance to other hormonal therapies, including those with AR ligand-binding domain (LBD) mutations that can be activated by a broader range of steroids.<sup>[7]</sup>

## Discovery and Preclinical Development

The discovery of **Opevesostat** stemmed from a virtual screening and systematic structure-activity relationship optimization process aimed at identifying a selective, non-steroidal inhibitor of CYP11A1.<sup>[9]</sup>

## In Vitro Pharmacology

### 2.1.1. Potency and Selectivity

**Opevesostat** was found to be a potent inhibitor of CYP11A1. In vitro studies using a human adrenal cortex cell line (NCI-H295R) demonstrated that **Opevesostat** inhibits the formation of pregnenolone and testosterone at low nanomolar concentrations.<sup>[10]</sup> The inhibition of CYP11A1 by **Opevesostat** is time-dependent.<sup>[11]</sup> Furthermore, **Opevesostat** showed high selectivity for CYP11A1 with no significant off-target binding in a broad panel of assays.<sup>[12]</sup>

Table 1: In Vitro Potency of **Opevesostat**

| Assay System                               | Parameter Measured                   | Result               | Reference            |
|--------------------------------------------|--------------------------------------|----------------------|----------------------|
| Human Adrenal Cortex Cell Line (NCI-H295R) | Inhibition of Pregnenolone formation | Low nM concentration | <a href="#">[10]</a> |
| Human Adrenal Cortex Cell Line (NCI-H295R) | Inhibition of Testosterone formation | Low nM concentration | <a href="#">[10]</a> |

### 2.1.2. Mechanism of Action Studies

In the NCI-H295R adrenocortical carcinoma cell model, **Opevesostat** led to a rapid, complete, durable, and reversible inhibition of steroid hormone biosynthesis.[9][11] Unlike the CYP17A1 inhibitor abiraterone, which causes an accumulation of upstream pregnenolone and progesterone, **Opevesostat** treatment resulted in a strong reduction of all steroid hormones. [11][12] The production of pregnenolone was shown to recover within 24 hours after the washout of **Opevesostat**, demonstrating the reversibility of its action.[11]

## In Vivo Pharmacology

### 2.2.1. Animal Models

The in vivo efficacy of **Opevesostat** was evaluated in a murine VCaP castration-resistant prostate cancer (CRPC) xenograft model.[10] In this model, oral administration of **Opevesostat** significantly inhibited tumor growth.[10]

Studies in adult non-castrated male Balb/c mice and Beagle dogs demonstrated that **Opevesostat** administration led to a rapid and profound decrease in plasma concentrations of corticosterone, progesterone, and testosterone.[11] In mice, a greater than 95% reduction in these hormones was observed just 4 hours after the first dose.[11]

Table 2: In Vivo Efficacy of **Opevesostat** in a VCaP CRPC Xenograft Model

| Animal Model               | Treatment          | Outcome                                | Reference |
|----------------------------|--------------------|----------------------------------------|-----------|
| Murine VCaP CRPC Xenograft | Opevesostat (oral) | Significant inhibition of tumor growth | [10]      |

### 2.2.2. Pharmacokinetics and Toxicology

Pharmacokinetic studies in animals showed that **Opevesostat** has good oral bioavailability.[2] Toxicology studies were conducted in rats and Beagle dogs.[11] In dogs, co-administration of corticosteroids (prednisone and fludrocortisone) improved the tolerability of **Opevesostat**, allowing for the administration of higher doses.[11] The primary safety finding was related to the mechanism of action, with signs of adrenal insufficiency observed at higher doses without adequate hormone replacement.[11]

A clinical study in patients with mCRPC and healthy volunteers investigated the pharmacokinetic properties of **Opevesostat**. The study found that **Opevesostat** and its active metabolite M1 did not significantly inhibit CYP3A4-mediated metabolism, suggesting a low potential for drug-drug interactions with substrates of this enzyme.[13] Additionally, food did not affect the total exposure (AUC) to **Opevesostat**, although a high-fat meal was associated with a decrease in the maximum concentration (Cmax) and a delay in the time to reach Cmax (Tmax).[13]

Table 3: Summary of **Opevesostat** Pharmacokinetics in Humans

| Parameter                          | Finding                                                  | Reference |
|------------------------------------|----------------------------------------------------------|-----------|
| CYP3A4 Interaction                 | No significant inhibition of CYP3A4-mediated metabolism. | [13]      |
| Food Effect (Total Exposure - AUC) | Not affected by food.                                    | [13]      |
| Food Effect (Peak Exposure - Cmax) | Decreased with a high-fat meal.                          | [13]      |
| Food Effect (Time to Peak - Tmax)  | Delayed with a high-fat meal.                            | [13]      |

## Clinical Development

**Opevesostat** is being investigated in a comprehensive clinical development program, primarily in patients with mCRPC.

### Phase 1/2 CYPIDES Trial (NCT03436485)

The CYPIDES trial was a first-in-human, open-label, Phase 1/2 study that evaluated the safety, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity of **Opevesostat** in patients with heavily pretreated mCRPC.[12][14] The trial included a dose-finding phase (Phase 1) and a dose-expansion phase (Phase 2).[14] Patients received **Opevesostat** with concomitant glucocorticoid and mineralocorticoid replacement therapy.[14]

### 3.1.1. Efficacy Results

**Opevesostat** demonstrated promising antitumor activity, particularly in patients with AR LBD mutations.[\[14\]](#)

Table 4: PSA Response Rates in the CYPIDES Trial

| Patient Population               | PSA50 Response              | PSA30 Response              | Reference            |
|----------------------------------|-----------------------------|-----------------------------|----------------------|
|                                  | Rate ( $\geq 50\%$ decline) | Rate ( $\geq 30\%$ decline) |                      |
| <b>Phase 1</b>                   |                             |                             |                      |
| Overall Evaluable Patients       | 33% (12/36)                 | Not Reported                | <a href="#">[12]</a> |
| Patients with AR LBD Mutation    | 67% (10/15)                 | Not Reported                | <a href="#">[12]</a> |
| <b>Phase 2 (Updated Results)</b> |                             |                             |                      |
| Patients with AR LBD Mutation    | 55.6%                       | 69.8%                       | <a href="#">[15]</a> |
| Patients without AR LBD Mutation | 16.7%                       | 30.0%                       | <a href="#">[15]</a> |

Objective responses according to RECIST criteria were also observed, primarily in patients with AR-LBD mutations.[\[15\]](#)

### 3.1.2. Safety and Tolerability

The most common treatment-related adverse event was adrenal insufficiency, which was generally manageable with adjustments to hormone replacement therapy.[\[2\]](#) The rate of hospitalization for adrenal insufficiency was lower in the Phase 2 part of the study compared to Phase 1, where higher doses were administered.[\[15\]](#)

## Phase 3 Clinical Program

Based on the promising results from the CYPIDES trial, a robust Phase 3 program was initiated to further evaluate the efficacy and safety of **Opevesostat** in different settings of mCRPC.

### 3.2.1. OMAHA1 (NCT06136624) / MK-5684-003

This is a randomized, open-label Phase 3 trial evaluating **Opevesostat** in combination with hormone replacement therapy (HRT) versus an alternative new hormonal agent (NHA) (abiraterone or enzalutamide) in patients with later-line mCRPC who have failed one prior NHA and one or two prior taxane-based chemotherapies.<sup>[4][5][15]</sup> The trial is expected to enroll approximately 1,200 patients.<sup>[5][15]</sup>

- Primary Endpoints: Overall Survival (OS) and Radiographic Progression-Free Survival (rPFS) by AR LBD mutation status.<sup>[5][15]</sup>
- Secondary Endpoints: Time to first subsequent therapy (TFST), objective response rate (ORR), and duration of response (DOR).<sup>[5]</sup>

### 3.2.2. OMAHA2a (NCT06136650) / MK-5684-004

This is a randomized, open-label Phase 3 trial assessing **Opevesostat** with HRT compared to a physician's choice of NHA (abiraterone or enzalutamide) in patients with front-line mCRPC who have failed one prior NHA.<sup>[5][16]</sup> The estimated enrollment is 1,500 patients.<sup>[5]</sup>

- Primary Endpoints: Radiographic Progression-Free Survival (rPFS) per PCWG3-modified RECIST v1.1 by blinded independent central review (BICR) and Overall Survival (OS), in patients with and without AR-LBD mutations separately.<sup>[16][17]</sup>
- Secondary Endpoints: TFST, ORR, and DOR.<sup>[5]</sup>

## Expansion into Other Cancers

The clinical development of **Opevesostat** has been expanded to include women's cancers. A Phase 2 trial (NCT06979596) is planned to evaluate the safety and efficacy of **Opevesostat** in patients with breast, endometrial, and ovarian cancers.<sup>[8]</sup>

## Experimental Protocols

### In Vitro CYP11A1 Inhibition Assay

A common method to assess CYP11A1 inhibition in vitro, as described in the preclinical development of **Opevesostat**, involves the use of the H295R human adrenal cortex cell line. [10]

- Cell Culture: H295R cells are cultured in appropriate media supplemented with serum.
- Compound Treatment: Cells are treated with varying concentrations of **Opevesostat** or a vehicle control.
- Steroidogenesis Stimulation: Steroid production is often stimulated by adding a precursor like forskolin.
- Sample Collection: After a defined incubation period, the cell culture media is collected.
- Hormone Quantification: The concentrations of various steroid hormones (e.g., pregnenolone, testosterone, cortisol) in the media are quantified using a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[12]
- Data Analysis: The concentration of each steroid is plotted against the concentration of **Opevesostat** to determine the inhibitory potency (e.g., IC50).

## In Vivo Xenograft Tumor Growth Inhibition Study

The antitumor activity of **Opevesostat** in vivo was demonstrated using a CRPC xenograft model.[10]

- Cell Implantation: Androgen-dependent VCaP cells are subcutaneously implanted into male immunodeficient mice.[10]
- Tumor Growth and Castration: Once tumors reach a specified average volume (e.g., 200 mm<sup>3</sup>), the mice are castrated to induce a castration-resistant state.[10]
- Treatment Initiation: After the tumors regrow post-castration, mice are randomized into treatment and control groups. The treatment group receives oral doses of **Opevesostat**.[10]
- Tumor Volume Measurement: Tumor volumes are measured regularly (e.g., twice weekly) using calipers.

- Data Analysis: Tumor growth curves are plotted for each group to assess the effect of **Opevesostat** on tumor growth inhibition.

## Clinical Trial Protocol: OMAHA2a (MK-5684-004) as an Example

The OMAHA2a trial follows a structured protocol to evaluate the efficacy and safety of **Opevesostat**.

- Patient Selection: Patients with mCRPC who have progressed on one prior NHA are enrolled.[17]
- Randomization: Patients are randomized in a 1:1 ratio to receive either **Opevesostat** (5 mg orally twice daily) with HRT (dexamethasone 1.5 mg and fludrocortisone 0.1 mg orally once daily) or an NHA switch (abiraterone acetate 1,000 mg orally once daily + prednisone 5 mg orally twice daily, or enzalutamide 160 mg orally once daily).[16][17]
- Tumor Assessment: Radiographic imaging (CT/MRI and bone scans) is performed at baseline and at regular intervals to assess tumor response and progression according to RECIST v1.1 and Prostate Cancer Working Group 3 (PCWG3) criteria.[16]
- Safety Monitoring: Adverse events are monitored and graded throughout the study.
- Biomarker Analysis: AR-LBD mutation status is determined from circulating tumor DNA (ctDNA) using next-generation sequencing assays.[13]
- Endpoint Evaluation: The primary endpoints of rPFS and OS are analyzed for the overall study population and for subgroups based on AR-LBD mutation status.

## Visualizations Signaling Pathway

[Click to download full resolution via product page](#)

Caption: **Opevesostat's Mechanism of Action in the Steroid Biosynthesis Pathway.**

## Experimental Workflow: In Vivo Xenograft Study



[Click to download full resolution via product page](#)

Caption: Workflow for a preclinical in vivo xenograft study of **Opevesostat**.

## Logical Relationship: OMAHA2a Clinical Trial Design



[Click to download full resolution via product page](#)

Caption: High-level design of the OMAHA2a (MK-5684-004) Phase 3 clinical trial.

## Conclusion

**Opevesostat** (MK-5684) is a promising, first-in-class CYP11A1 inhibitor with a strong scientific rationale for the treatment of hormone-dependent cancers. Its unique mechanism of action, which involves the complete suppression of steroid hormone biosynthesis, has the potential to overcome resistance mechanisms to current hormonal therapies. Preclinical data have demonstrated its potent and selective inhibition of CYP11A1, leading to significant antitumor activity in relevant cancer models. The ongoing Phase 3 clinical program will be crucial in defining the role of **Opevesostat** in the treatment landscape for patients with metastatic castration-resistant prostate cancer and potentially other hormone-driven malignancies. The

data generated from these trials will provide a comprehensive understanding of its efficacy, safety, and optimal patient populations, ultimately informing its potential as a novel therapeutic option.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Opevesostat - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. urotoday.com [urotoday.com]
- 5. merck.com [merck.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. urotoday.com [urotoday.com]
- 8. Orion's collaborator, MSD, expands clinical development program for opevesostat to women's cancers [orionpharma.com]
- 9. First-in-Class Small Molecule to Inhibit CYP11A1 and Steroid Hormone Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pcf.org [pcf.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. urotoday.com [urotoday.com]
- 17. pure.gustaveroussy.fr [pure.gustaveroussy.fr]

- To cite this document: BenchChem. [Opevesostat (MK-5684): A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10861692#opevesostat-mk-5684-discovery-and-development\]](https://www.benchchem.com/product/b10861692#opevesostat-mk-5684-discovery-and-development)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)